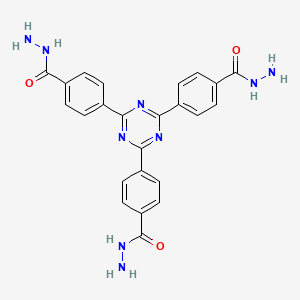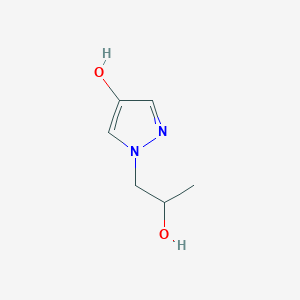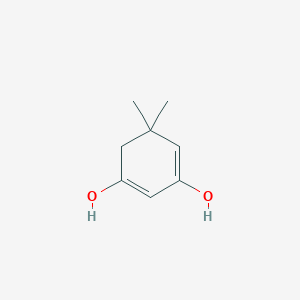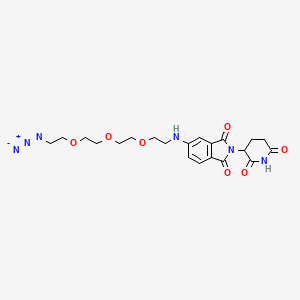
1-Bromo-2-chloro-4-fluoro-3-(methoxymethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-2-chloro-4-fluoro-3-(methoxymethyl)benzene is a halogenated aromatic compound with the molecular formula C8H7BrClFO It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a methoxymethyl group
準備方法
The synthesis of 1-Bromo-2-chloro-4-fluoro-3-(methoxymethyl)benzene typically involves multi-step organic reactions. One common method is the halogenation of a suitable benzene derivative, followed by the introduction of the methoxymethyl group. The reaction conditions often require the use of catalysts and specific reagents to achieve the desired substitution pattern on the benzene ring. Industrial production methods may involve large-scale halogenation processes, utilizing advanced techniques to ensure high yield and purity of the final product .
化学反応の分析
1-Bromo-2-chloro-4-fluoro-3-(methoxymethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation and Reduction Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can convert the halogenated benzene ring to less substituted derivatives.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions, where it reacts with boronic acids or esters in the presence of palladium catalysts to form biaryl compounds.
科学的研究の応用
1-Bromo-2-chloro-4-fluoro-3-(methoxymethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in the development of bioactive molecules for studying biological pathways and mechanisms.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
作用機序
The mechanism of action of 1-Bromo-2-chloro-4-fluoro-3-(methoxymethyl)benzene depends on its specific application. In chemical reactions, the halogen atoms and the methoxymethyl group influence the reactivity and selectivity of the compound. For example, in nucleophilic aromatic substitution reactions, the electron-withdrawing effects of the halogens make the benzene ring more susceptible to nucleophilic attack. In biological systems, the compound’s interactions with molecular targets, such as enzymes or receptors, can modulate their activity and lead to specific biological effects .
類似化合物との比較
1-Bromo-2-chloro-4-fluoro-3-(methoxymethyl)benzene can be compared with other halogenated benzene derivatives, such as:
1-Bromo-4-chloro-2-fluorobenzene: Lacks the methoxymethyl group, making it less versatile in certain synthetic applications.
1-Bromo-3-fluorobenzene: Contains fewer halogen atoms, resulting in different reactivity and applications.
1-Chloro-2-fluoro-4-methoxymethylbenzene: Similar structure but with different halogen substitution, affecting its chemical properties and uses.
The unique combination of halogen atoms and the methoxymethyl group in this compound provides distinct reactivity and potential for diverse applications in research and industry.
特性
分子式 |
C8H7BrClFO |
|---|---|
分子量 |
253.49 g/mol |
IUPAC名 |
1-bromo-2-chloro-4-fluoro-3-(methoxymethyl)benzene |
InChI |
InChI=1S/C8H7BrClFO/c1-12-4-5-7(11)3-2-6(9)8(5)10/h2-3H,4H2,1H3 |
InChIキー |
HWOAHTRROKTULK-UHFFFAOYSA-N |
正規SMILES |
COCC1=C(C=CC(=C1Cl)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dispiro[2,3-diazabicyclo[3.1.0]hexane-6,1'-cyclobutane-2',1''-cyclopropane]](/img/structure/B14777116.png)


![4-Bromo-7,9-dichloro-furo[2,3-f]quinazoline](/img/structure/B14777133.png)
![(10R,13S)-17-(7-hydroxy-6-methylheptan-2-yl)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-16-ol](/img/structure/B14777134.png)

![2-amino-N-[(3-methylphenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14777141.png)






![Methyl 2-(spiro[2.2]pentan-1-yl)acetate](/img/structure/B14777176.png)
